N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a 3-chloro-2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide typically involves the reaction of 3-chloro-2-methylaniline with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-chloro-2-methylaniline+2-phenoxybutanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products
Substitution: Formation of N-(3-substituted-2-methylphenyl)-2-phenoxybutanamide derivatives.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of N-(3-chloro-2-methylphenyl)-2-phenoxybutanamine.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: It is used as a precursor in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amide groups play a crucial role in binding to the active sites of these targets, modulating their activity. The chlorine substituent enhances the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-phenoxyacetamide
- N-(3-chloro-2-methylphenyl)-2-phenoxypropionamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide is unique due to its specific structural features, such as the butanamide backbone and the phenoxy group, which confer distinct physicochemical properties and biological activities
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-16(21-13-8-5-4-6-9-13)17(20)19-15-11-7-10-14(18)12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGSDCCCPLHSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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